Homovanillyl Sinapate
Description
Properties
Molecular Formula |
C20H22O7 |
|---|---|
Molecular Weight |
374.39 |
IUPAC Name |
4-Hydroxy-3-methoxyphenethyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate |
InChI |
InChI=1S/C20H22O7/c1-24-16-10-13(4-6-15(16)21)8-9-27-19(22)7-5-14-11-17(25-2)20(23)18(12-14)26-3/h4-7,10-12,21,23H,8-9H2,1-3H3/b7-5+ |
InChI Key |
OAPQWNFMFQAOFV-FNORWQNLSA-N |
SMILES |
O=C(OCCC1=CC=C(O)C(OC)=C1)/C=C/C2=CC(OC)=C(O)C(OC)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HVS; Homovanillyl sinapate |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
c-Met Inhibition
Homovanillyl sinapate has emerged as a promising inhibitor of the c-Met signaling pathway, which is often dysregulated in various cancers, particularly breast and prostate cancers. Studies have demonstrated that HVS exhibits potent inhibitory effects on both wild-type and oncogenic variants of c-Met in cell-free assays. This was confirmed through in silico docking studies that suggested strong binding affinity between HVS and the c-Met kinase .
Mechanisms of Action
- Inhibition of Tumor Growth : HVS has been shown to significantly reduce tumor growth in various cancer models. For instance, in orthotopic models of triple-negative breast cancer, HVS treatment resulted in decreased microvessel density and suppressed cell proliferation .
- Selective Toxicity : Importantly, HVS demonstrates selective toxicity towards cancer cells while sparing non-tumorigenic cells. In studies, doses of HVS that inhibited tumor cell growth did not significantly affect the proliferation of non-tumorigenic mammary epithelial cells .
- Anti-Migration and Anti-Invasion : HVS also exhibits anti-migration and anti-invasion properties, inhibiting HGF-induced cell scattering and migration while not affecting EGF-induced processes. This selectivity underscores its potential as a targeted therapeutic agent .
Case Studies
Broader Implications
The findings regarding this compound extend beyond just anticancer applications. The compound's unique structure, which combines elements of homovanillyl alcohol and sinapic acid, suggests potential for further development into more effective therapeutics targeting c-Met-related malignancies. Its favorable pharmacodynamics and selectivity position it as a candidate for future clinical trials aimed at treating cancers characterized by aberrant c-Met activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of HVS with Key Analogues
Detailed Comparisons
(-)-Oleocanthal
- Structural Relationship : HVS retains oleocanthal’s homovanillyl group but replaces its secoiridoid scaffold with a sinapate ester, enhancing kinase binding affinity .
- Mechanistic Differences: Oleocanthal induces lysosomal membrane permeabilization, leading to non-selective cytotoxicity . HVS specifically targets c-Met/ABL1 kinase domains, blocking downstream signaling (e.g., PI3K/AKT, MAPK) without lysosomal disruption .
Sinapic Acid Esters
- Structural Similarities : HVS shares the sinapate moiety (3,5-dimethoxy-4-hydroxycinnamate) with sinapic acid esters, which are abundant in Brassica species .
- Functional Divergence :
Rutin
- Mechanistic Overlap: Both HVS and rutin inhibit c-Met, but rutin’s flavonoid structure confers additional anti-inflammatory and antioxidant properties .
- Selectivity : HVS’s dual c-Met/ABL1 inhibition is unique, whereas rutin’s broader target spectrum includes VEGF and EGFR pathways .
Key Advantages of HVS Over Analogues
Dual Kinase Inhibition : Unlike oleocanthal or rutin, HVS simultaneously targets c-Met and ABL1, critical drivers of drug resistance in TNBC .
Structural Optimization : The sinapate ester enhances binding affinity compared to oleocanthal’s secoiridoid scaffold, as shown in molecular docking studies (Glide XP score: -9.2 kcal/mol for c-Met) .
Selectivity: HVS spares non-tumorigenic cells, a significant improvement over oleocanthal’s lysosomal toxicity .
Q & A
Q. What are the established methods for synthesizing HVS, and how is its purity validated?
HVS is synthesized via esterification of homovanillyl alcohol (168 mg) with sinapic acid (224 mg), yielding 60% as a white amorphous powder. Structural validation employs H and C NMR (400 MHz and 100 MHz, respectively) in CDCl₃ with TMS as an internal standard. High-resolution ESIMS in negative ion mode (m/z 373.1285 [M−H]⁻) confirms molecular identity. Yield optimization requires precise stoichiometric ratios and inert reaction conditions to prevent oxidation .
Q. Which spectroscopic techniques are critical for characterizing HVS, and what parameters define its structural integrity?
H NMR reveals chemical shifts for aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm), while C NMR identifies carbonyl (δ ~170 ppm) and ester linkages. HRESIMS with a mass accuracy of <3 ppm ensures molecular formula confirmation (C₂₀H₂₁O₇). Multiplicity patterns (singlets, doublets) and coupling constants (J values) are essential for distinguishing stereochemistry and substituent positions .
Q. How is HVS initially screened for biological activity in cancer research?
Primary screening involves antiproliferative assays (e.g., MTT) on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231, MDA-MB-468). Non-cytotoxicity to normal mammary epithelial cells (e.g., MCF-10A) is validated via viability assays. Dose-response curves (0–100 µM) and IC₅₀ calculations prioritize HVS for mechanistic studies .
Advanced Research Questions
Q. What experimental evidence supports HVS as a c-Met inhibitor, and how is target specificity confirmed?
HVS inhibits c-Met kinase activity (IC₅₀ = 1.2 µM) in enzymatic assays using recombinant c-Met. Cellular validation includes Western blotting for phosphorylated c-Met (Tyr1234/1235) and downstream effectors (e.g., Akt, ERK). Off-target effects are ruled out by testing c-Met-negative T-47D breast cancer cells, which show no response to HVS treatment .
Q. How do in vivo models validate HVS’s antitumor efficacy, and what pharmacokinetic parameters are monitored?
Orthotopic TNBC mouse models treated with HVS (10 mg/kg, i.p., 3×/week) exhibit reduced tumor volume (45–60%) and angiogenesis (CD31 staining). Toxicity is assessed via body weight, liver enzymes (ALT/AST), and histopathology. Plasma half-life (t₁/₂ = 2.3 h) and tissue distribution (HPLC-MS/MS) guide dosing regimens .
Q. What experimental design considerations are critical for studying HVS’s antimetastatic effects?
Transwell migration/invasion assays (Matrigel-coated membranes) quantify HVS’s inhibition of TNBC cell motility. Controls include c-Met siRNA and small-molecule inhibitors (e.g., SU11274). Zebrafish xenograft models with fluorescently labeled cancer cells provide real-time metastasis tracking .
Q. How do researchers address contradictions in HVS’s antioxidant activity across different assay systems?
While HVS is not directly tested, related sinapate esters (e.g., palmitoyl sinapate) show assay-dependent variability: higher activity in lipophilic β-carotene bleaching (β-CBA) vs. hydrophilic DPPH/TEAC assays. Polar analysis media and extraction protocols influence results, emphasizing the need for multiple orthogonal assays .
Q. What strategies are used to compare HVS with other c-Met inhibitors in preclinical studies?
Comparative studies assess potency (IC₅₀), selectivity (kinase panel screening), and toxicity. For example, HVS outperforms rutin in c-Met inhibition (IC₅₀ = 1.2 µM vs. 15 µM) and shows no hepatotoxicity in mice, unlike oleocanthal derivatives .
Q. How is HVS’s specificity for c-Met over other tyrosine kinases demonstrated?
Kinase profiling against a panel of 50+ kinases (e.g., EGFR, VEGFR2) reveals <10% inhibition at 10 µM HVS. Molecular docking simulations (AutoDock Vina) show strong binding to c-Met’s ATP pocket (ΔG = -9.2 kcal/mol), validated by mutagenesis studies (c-Met Y1230A mutant resistance) .
Q. What methodologies evaluate HVS’s synergistic potential with standard chemotherapies?
Combinatorial index (CI) analysis (Chou-Talalay method) identifies synergism between HVS and paclitaxel (CI = 0.6 at ED₅₀). Mechanistic synergy is confirmed via enhanced apoptosis (Annexin V/PI staining) and caspase-3 activation .
Methodological Notes
- Data Interpretation : Discrepancies between in vitro and in vivo results may arise from tumor microenvironment heterogeneity. Use pathway enrichment analysis (GSEA) to identify compensatory signaling .
- Assay Limitations : c-Met enzymatic assays may not fully recapitulate cellular conditions; supplement with phosphoproteomics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
